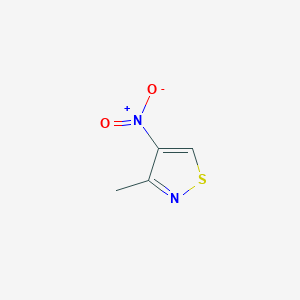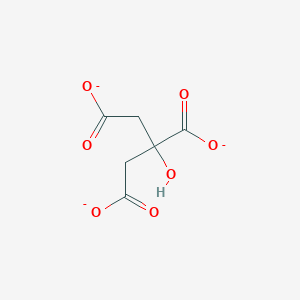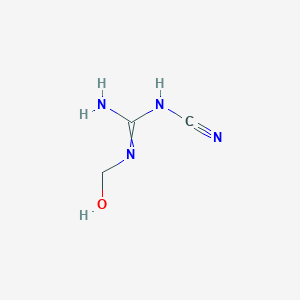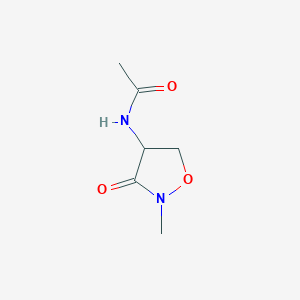
3-甲基-4-硝基异噻唑
描述
3-Methyl-4-nitroisothiazole is an organic compound with the molecular formula C4H4N2O2S It belongs to the class of isothiazoles, which are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
科学研究应用
3-Methyl-4-nitroisothiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
Target of Action
Isothiazole derivatives have been found to exhibit diverse biological activities . For instance, some isothiazole derivatives have shown fungicidal activity, targeting the oxysterol-binding protein in oomycetes .
Mode of Action
It is known that isothiazole derivatives can induce systemic acquired resistance (sar) to enhance plant resistance against a subsequent pathogen attack . This suggests that 3-Methyl-4-nitroisothiazole may interact with its targets to trigger a defensive response in the organism.
Biochemical Pathways
Research on similar compounds suggests that they may affect various pathways related to the organism’s defense mechanisms
Pharmacokinetics
The molecular weight of 14415 and the presence of nitro and methyl groups may influence its bioavailability
Result of Action
Based on the known activities of similar compounds, it may enhance the organism’s resistance to pathogens
生化分析
Biochemical Properties
It is known that isothiazoles, the class of compounds to which 3-Methyl-4-nitroisothiazole belongs, have diverse biological activities They can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions
Cellular Effects
Other isothiazoles have been found to have antimicrobial, antifungal, antiviral, and antitumor properties These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-nitroisothiazole typically involves the nitration of 3-methylisothiazole. One common method includes the use of a nitrating mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position on the isothiazole ring .
Industrial Production Methods: In industrial settings, the production of 3-Methyl-4-nitroisothiazole may involve more efficient and scalable processes. For instance, the decarboxylation of 3-methyl-4-nitro-5-isothiazolecarboxylic acid through dry pyrolysis at elevated temperatures (120-130°C) is a feasible method. This process can be optimized for large-scale production .
化学反应分析
Types of Reactions: 3-Methyl-4-nitroisothiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isothiazole ring.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 3-methyl-4-aminoisothiazole.
Substitution: Various substituted isothiazole derivatives depending on the reagents used.
相似化合物的比较
3-Methylisothiazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitroisothiazole: Similar structure but without the methyl group, affecting its chemical and biological properties.
5-Methyl-4-nitroisothiazole: Positional isomer with different reactivity and applications.
Uniqueness: 3-Methyl-4-nitroisothiazole is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various synthetic and research applications .
属性
IUPAC Name |
3-methyl-4-nitro-1,2-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S/c1-3-4(6(7)8)2-9-5-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWVNQQFRSJOLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10631708 | |
| Record name | 3-Methyl-4-nitro-1,2-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10631708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073-18-3 | |
| Record name | 3-Methyl-4-nitro-1,2-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10631708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 3-methyl-4-nitroisothiazole considered a potential antifungal agent?
A1: Research has shown that 3-methyl-4-nitroisothiazole exhibits significant in vitro antifungal activity against a broad range of fungal species []. This activity is attributed to the presence of the nitro group in the molecule [].
Q2: How was the importance of the nitro group for the antifungal activity of 3-methyl-4-nitroisothiazole determined?
A2: Researchers synthesized various derivatives of 3-methylisothiazole, including those with different substituents at the 5-position and explored their antifungal properties [, ]. They observed that derivatives lacking the nitro group exhibited significantly reduced or no antifungal activity []. This observation highlighted the crucial role of the nitro group in conferring antifungal properties to this class of compounds.
Q3: Are there any other interesting chemical reactions associated with 3-methyl-4-nitroisothiazole derivatives?
A3: Interestingly, the reaction of 5-bromo-3-methyl-4-nitroisothiazole with sodium ethyl mercaptide yields 3-methyl-4-nitroso-5-ethylthioisothiazole []. This reaction showcases an unusual outcome, as it involves the substitution of the bromine atom and a reduction of the nitro group to a nitroso group [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene](/img/structure/B86179.png)









